2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-propan-2-yl-1,3-thiazolidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-5(2)7-9-6(4-12-7)8(10)11-3/h5-7,9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAMQEIRUQNGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1NC(CS1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester typically involves the reaction of isopropylamine with thiazolidine-4-carboxylic acid, followed by esterification with methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to improve yield and selectivity. Green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine compounds.
Scientific Research Applications
Biological Applications
Antimicrobial Activity:
Research indicates that 2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
Antioxidant Properties:
The compound has been shown to modulate oxidative stress pathways, which contributes to its antioxidant capabilities. It effectively reduces intracellular reactive oxygen species (ROS) levels, enhancing cellular defense mechanisms against oxidative damage .
Neuroprotective Effects:
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been investigated for its potential role in protecting neuronal cells from damage due to oxidative stress and inflammation, which is particularly relevant in neurodegenerative diseases such as Alzheimer's .
Medicinal Applications
Therapeutic Potential:
The compound is being explored for its anti-inflammatory effects, which could make it valuable in treating conditions characterized by chronic inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune response pathways.
Drug Development:
As a building block in medicinal chemistry, this compound serves as a precursor for synthesizing more complex pharmaceutical compounds. Its unique structural features allow for modifications that can enhance the pharmacological profiles of new drugs .
Industrial Applications
Catalysis:
In industrial chemistry, this compound is utilized as a catalyst in various chemical reactions due to its ability to form coordination complexes with metal ions. This property can influence reaction rates and selectivity, making it valuable in synthetic organic chemistry.
Material Science:
The compound's unique properties enable its application in developing new materials with specific functionalities. Research is ongoing into its use in polymers and other advanced materials that require specific chemical characteristics.
Case Studies
Mechanism of Action
The mechanism of action of 2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. The compound can also modulate oxidative stress pathways, contributing to its antioxidant properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidine vs. Thiazole Derivatives
- Key Structural Difference : Thiazolidine (saturated ring) vs. thiazole (unsaturated ring).
- Stability : The saturated thiazolidine ring is less aromatic, reducing resonance stabilization but increasing resistance to electrophilic substitution compared to thiazoles .
- Reactivity : Thiazolidine’s saturated ring allows for easier functionalization at the sulfur or nitrogen atoms, whereas thiazoles are more prone to electrophilic aromatic substitution.
Example Compound: 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic Acid Ethyl Ester
- Structure: Unsaturated thiazole core with a pyridin-3-ylamino substituent and ethyl ester.
- The pyridin-3-ylamino group introduces hydrogen-bonding capability, enhancing receptor-binding specificity .
Ester Group Variations
- Methyl vs. Ethyl Esters :
Example Compound: 12-Oxo-labda-8(17),13E-dien-19-oic Acid Methyl Ester
Heterocyclic Core Modifications
Analytical Characterization
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Table 2: Ester Group Impact on Physicochemical Properties
*Estimated values based on structural analogs.
Biological Activity
2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester (also known as 2-Isopropyl-1,3-thiazolidine-4-carboxylic acid methyl ester) is a compound of significant interest due to its diverse biological activities. This article reviews the biochemical properties, mechanisms of action, and various biological effects associated with this compound, supported by relevant data and case studies.
The compound exhibits a variety of biochemical interactions, particularly with enzymes and proteins. Notably, it acts as an inhibitor of cysteine proteases by forming a covalent bond with the active site cysteine residue. This interaction is facilitated by the thiazolidine ring structure, which serves as a reactive site for nucleophilic attack .
| Property | Description |
|---|---|
| Enzyme Interaction | Inhibits cysteine proteases |
| Reactive Site | Thiazolidine ring facilitates nucleophilic attack |
| Cellular Effects | Modulates oxidative stress and apoptosis signaling pathways |
| Metabolic Pathways | Involved in sulfur metabolism; can be oxidized to sulfoxides and sulfones |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymes : The compound inhibits cysteine proteases, leading to the inactivation of these enzymes and subsequent alterations in cellular processes.
- Modulation of Gene Expression : It affects transcription factors such as NF-κB, influencing inflammatory responses and gene expression related to oxidative stress .
- Antioxidant Activity : The compound interacts with glutathione and other antioxidants, impacting the redox state of cells and enhancing cellular defenses against oxidative damage .
Cellular Effects
Research indicates that this compound influences various cell types:
- Oxidative Stress Reduction : It has been shown to reduce intracellular reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage .
- Influence on Cell Signaling : The compound modulates key signaling pathways, including those involving NF-κB and MAPKs, which are critical for inflammation and apoptosis .
Case Study 1: Antioxidant Properties
A study observed that treatment with this compound significantly enhanced the growth of trophozoites while reducing ROS levels in culture environments. This suggests a protective role against oxidative stress .
Case Study 2: Inhibition of Cysteine Proteases
In vitro studies demonstrated that this compound effectively inhibited cysteine proteases at micromolar concentrations, leading to altered cellular metabolism and function. Prolonged exposure resulted in sustained inhibition, indicating potential therapeutic applications in conditions where cysteine protease activity is dysregulated .
Dosage Effects
The biological activity of the compound is dose-dependent:
- Low Doses : Show beneficial effects such as reduced oxidative stress.
- High Doses : Can lead to toxicity, including hepatotoxicity and nephrotoxicity due to excessive interaction with biomolecules .
Transport and Distribution
The transport mechanisms for this compound involve specific transporters that facilitate its uptake into cells. Once inside, its distribution across cellular compartments influences its biological activity. For instance, localization in mitochondria can affect energy metabolism, while presence in lysosomes can impact autophagy processes .
Q & A
Q. How can the purity of this compound be validated post-synthesis?
- Methodological Answer : Purity is assessed using HPLC or GC/MS (e.g., as in ). For GC/MS, retention time matching with reference standards (e.g., methyl esters in ) and spectral library alignment (e.g., Wiley library, quality ≥85%) are critical. NMR (1H/13C) and IR spectroscopy confirm structural integrity, with characteristic peaks for the thiazolidine ring (NMR: δ 3.6–4.1 ppm for methyl ester; IR: 1720–1740 cm⁻¹ for ester C=O) .
Q. What solvent systems are effective for recrystallizing this compound?
- Methodological Answer : Polar aprotic solvents like DMF or acetic acid are preferred due to the compound’s moderate solubility. Recrystallization from a DMF/acetic acid mixture (1:2 v/v) yields high-purity crystals, as demonstrated in thiazolidine derivative syntheses ( ).
Advanced Research Questions
Q. How to resolve contradictions in spectral data for structural confirmation?
- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or impurities. For example, the thiazolidine ring’s NH proton (δ 8–9 ppm in DMSO-d6) can shift due to solvent polarity. Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline). Conflicting GC retention times (e.g., vs. 15) require calibration with certified FAME standards (e.g., C8–C18 methyl esters) .
Q. What strategies mitigate side reactions during esterification of the carboxylic acid precursor?
- Methodological Answer : Competitive hydrolysis of the methyl ester can occur under acidic conditions. To suppress this, use anhydrous methanol and catalytic H2SO4 (0.1–0.5 mol%) in a Dean-Stark trap to remove water. Alternatively, employ Mitsunobu conditions (DIAD, PPh3) for milder esterification, as seen in analogous thiazole ester syntheses ( ).
Q. How to design stability studies for this compound under varying pH and temperature?
- Methodological Answer : Accelerated stability testing (ICH Q1A guidelines) involves:
- pH variation : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C/40°C.
- Thermal stress : Heat solid samples at 40–60°C for 4 weeks, analyzing for ester hydrolysis (free carboxylic acid via TLC or FTIR).
- Light sensitivity : Expose to UV-Vis light (ICH Option 2) and track photodegradation products .
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar synthetic routes?
- Resolution : Yield discrepancies (e.g., 60% vs. 85%) often stem from differences in reagent quality (anhydrous vs. hydrated sodium acetate) or reaction scale. Small-scale syntheses (≤10 mmol) favor higher yields due to efficient mixing, whereas large-scale reactions may suffer from thermal gradients. and highlight the impact of reflux duration (3 h vs. 5 h) on byproduct formation .
Q. How to address inconsistent biological activity data in structure-activity relationship (SAR) studies?
- Resolution : Bioactivity variability (e.g., IC50 fluctuations) could arise from stereochemical impurities. Ensure enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD). For thiazolidine derivatives, the 4-carboxylic acid methyl ester’s conformation (cis vs. trans) significantly affects receptor binding, as noted in analogous pharmacophore models ( ) .
Methodological Best Practices
- Synthesis : Use argon/nitrogen atmosphere to prevent oxidation of the thiazolidine sulfur.
- Characterization : Include microanalysis (%C, %H, %N) for new derivatives to confirm stoichiometry.
- Data Reporting : Adhere to COSMO-RS guidelines for solvent selection and CIF standards for crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



